7-Bromo-6-chloro-1-benzofuran
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Overview
Description
7-Bromo-6-chloro-1-benzofuran is a halogenated derivative of benzofuran, a heterocyclic organic compound.
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects . The presence of halogens such as bromine and chlorine in the benzofuran structure may enhance its antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways, leading to their diverse pharmacological activities .
Biochemical Analysis
Biochemical Properties
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery
Cellular Effects
For instance, some benzofuran compounds have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-1-benzofuran typically involves the halogenation of benzofuran derivatives. One common method is the bromination and chlorination of 1-benzofuran under controlled conditions. The reaction can be carried out using bromine and chlorine gas or their respective halogenating agents in the presence of a catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired substitution pattern on the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of environmentally friendly halogenating agents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-chloro-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
7-Bromo-6-chloro-1-benzofuran has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer activities.
Biological Research: The compound is used as a tool to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules with potential therapeutic applications.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices and materials.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-benzofuran: Lacks the chlorine atom, which may result in different chemical and biological properties.
6-Chloro-1-benzofuran:
1-Benzofuran: The parent compound without any halogen substitutions, serving as a baseline for comparison.
Uniqueness
7-Bromo-6-chloro-1-benzofuran is unique due to the presence of both bromine and chlorine atoms on the benzofuran ring. This dual halogenation can enhance its reactivity and binding affinity to biological targets, making it a valuable compound for various research applications. The combination of these halogens can also influence its electronic properties, potentially leading to unique applications in material science .
Properties
IUPAC Name |
7-bromo-6-chloro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYRZZHNOLUQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427404-45-2 |
Source
|
Record name | 7-bromo-6-chloro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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